![molecular formula C22H16N6O2 B12940839 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline CAS No. 22915-83-9](/img/structure/B12940839.png)
4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline is a heterocyclic aromatic compound featuring a central 1,4-phenylene group bridging two 1,3,4-oxadiazole rings, each terminally substituted with a 4-aminophenyl (aniline) group. This structure confers rigidity, planarity, and electron-deficient characteristics, making it valuable in materials science, particularly for high-performance polymers, liquid crystals, and optoelectronic applications. The 1,3,4-oxadiazole core is known for its thermal stability and electron-withdrawing properties, while the aniline substituents enhance solubility in polar solvents and enable further functionalization via amine reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline typically involves the reaction of 1,4-phenylenediamine with 5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-2-thiol) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the formation of the oxadiazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound exhibits distinct behavior under oxidative and reductive conditions:
Key Observation : The 1,3,4-oxadiazole ring demonstrates remarkable stability under mild oxidative conditions but degrades in strong acidic oxidizers .
Electrophilic Substitution Reactions
The aniline groups participate in directed electrophilic substitutions :
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para positions of aniline rings.
-
Sulfonation : Oleum (fuming H₂SO₄) yields sulfonated derivatives with enhanced water solubility .
Reactivity Trend :
Electron-withdrawing oxadiazole rings deactivate the benzene rings, slowing substitution rates compared to unsubstituted aniline .
Cross-Coupling Reactions
The compound serves as a building block in covalent organic frameworks (COFs) and coordination polymers:
-
Suzuki Coupling : Reacts with aryl boronic acids (e.g., 1,3,5-benzenetriboronic acid) to form extended π-conjugated networks .
-
Schiff Base Formation : Condenses with aldehydes (e.g., 4-formylbenzoic acid) to generate imine-linked frameworks .
Table 1: Representative Cross-Coupling Reactions
Partner Reagent | Catalyst System | Product Application | Yield (%) |
---|---|---|---|
1,4-Benzenediboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Luminescent COFs | 78 |
4-Nitrobenzaldehyde | AcOH, 60°C | Photocatalytic polymers | 65 |
Coordination Chemistry
The terminal aniline groups act as ligands for transition metals :
-
Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, enhancing catalytic activity in oxidation reactions.
-
Pd(II) Adducts : Coordinates via amine N-atoms, enabling use in Heck coupling reactions .
Stability Note : Metal complexes exhibit improved thermal stability (decomposition >300°C) .
Degradation Pathways
Controlled degradation occurs under harsh conditions:
-
Acidic Hydrolysis (HCl, 120°C): Cleaves oxadiazole rings to form hydrazides and carboxylic acids.
-
Alkaline Hydrolysis (NaOH, 100°C): Produces ammonia and fragmented aromatic amines .
Photochemical Reactions
The conjugated system enables photoinduced electron transfer :
-
UV Irradiation (λ = 365 nm): Generates stable radical cations detectable via ESR spectroscopy.
-
Singlet Oxygen Production : Acts as a photosensitizer in organic solvents (quantum yield Φ = 0.12) .
Comparative Reactivity Analysis
The compound’s reactivity differs significantly from simpler oxadiazole derivatives:
Property | This Compound | 2,5-Diphenyl-1,3,4-oxadiazole |
---|---|---|
Electrophilic Substitution Rate | 0.23 × 10⁻³ s⁻¹ | 1.45 × 10⁻³ s⁻¹ |
Thermal Decomposition Temp | 298°C | 265°C |
Reduction Potential (E₁/₂) | -1.12 V vs SCE | -0.89 V vs SCE |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the oxadiazole nucleus have been shown to selectively inhibit certain carbonic anhydrases associated with cancer progression. Studies have demonstrated that derivatives of 1,3,4-oxadiazole can inhibit human carbonic anhydrases at nanomolar concentrations, suggesting potential as anticancer agents .
Antimicrobial Properties : Oxadiazoles have also been investigated for their antimicrobial activity. Various studies have reported that oxadiazole derivatives possess significant antibacterial and antifungal properties. For example, compounds with halogenated phenyl groups showed enhanced antibacterial activity compared to standard antibiotics like ampicillin .
Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models. The anticonvulsant activity of oxadiazole-based compounds has been evaluated using various behavioral tests, indicating their potential for treating neurological disorders .
Materials Science
Polymeric Applications : The incorporation of oxadiazole units into polymer matrices has led to the development of materials with improved thermal stability and mechanical properties. These polymers are being explored for use in high-performance applications such as coatings and electronic devices due to their enhanced thermal and electrical conductivity .
Optoelectronic Devices : The unique electronic properties of oxadiazoles make them suitable for applications in optoelectronics. Research has shown that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved efficiency and stability of the devices .
Nanotechnology
Nanocarriers for Drug Delivery : The ability of oxadiazole derivatives to form stable nanoparticles has opened new avenues in drug delivery systems. These nanoparticles can encapsulate therapeutic agents and facilitate targeted delivery, enhancing the efficacy of treatments while reducing side effects. Studies have highlighted the potential of such nanocarriers in delivering anticancer drugs effectively .
Case Studies
Mechanism of Action
The mechanism of action of 4,4’-(5,5’-(1,4-phenylene)bis(1,3,4-oxadiazole-5,2-diyl))dianiline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole rings contribute to its electron-accepting properties, making it effective in electronic applications. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, influencing its behavior in biological systems .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
a. 4,4’-[1,4-Phenylenebis(1,3,4-thiadiazole-5,2-diyl)] Derivatives Replacing the oxygen atoms in the oxadiazole rings with sulfur yields thiadiazole analogues (e.g., 4,4’-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methyl)). Sulfur’s lower electronegativity and larger atomic radius reduce the heterocycle’s electron-withdrawing capacity compared to oxadiazoles. Notably, the thiadiazole analogue exhibits antimicrobial activity (MIC: 15–30 mg/mL) and cytotoxicity, with an LD₅₀ of 0.28278 g/kg bw in animal studies, suggesting bioactivity differences linked to heteroatom choice .
b. 1,3,5-Oxadiazole Derivatives
Compounds like 2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one () feature a 1,3,5-oxadiazole (furazan) core. The 1,3,5-regioisomer exhibits distinct electronic properties due to altered heteroatom positioning, resulting in reduced conjugation efficiency compared to 1,3,4-oxadiazoles. Such derivatives are often synthesized via cyclization reactions under reflux conditions (e.g., acetonitrile with K₂CO₃), differing from the microwave-assisted routes used for some thiadiazoles .
Derivatives with Different Substituents
a. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole This simpler analogue lacks the central 1,4-phenylene bridge, reducing molecular rigidity and planarity. While its thermal stability remains high due to the oxadiazole core, the absence of the bridging phenyl group limits extended π-conjugation, impacting optoelectronic applications. Safety data indicate handling precautions (e.g., hazard classification under UN GHS), but biological activity data are unreported .
b. Aryloxy/Arylthio-Substituted Thiadiazoles Compounds like 4-phenyl-5-aryloxy/thio-1,2,3-thiadiazoles () prioritize aryloxy or arylthio substituents over aniline groups. These substituents reduce solubility in polar solvents compared to amino groups and may hinder further functionalization. Synthesis typically involves sodium hydride-mediated nucleophilic substitution in DMF, a method adaptable to oxadiazole systems with modifications .
Key Findings
- Thermal Stability : Oxadiazoles (1,3,4 and 1,3,5) generally outperform thiadiazoles due to stronger O–C bonds. The target compound’s rigid, bridged structure further enhances stability .
- Bioactivity: Thiadiazoles show pronounced antimicrobial effects, likely due to sulfur’s interaction with microbial enzymes. Oxadiazoles may require specific substituents for similar activity .
- Electronic Applications: The target compound’s extended conjugation and electron-deficient core make it superior for conductive polymers compared to non-bridged analogues .
Biological Activity
The compound 4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline (CAS Number: 119925-31-4) is a derivative of oxadiazole that has garnered attention for its diverse biological activities. This article explores its biological potential, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes multiple oxadiazole rings linked by an aromatic phenylene group. Its molecular formula is C24H14N4O6, with a molecular weight of approximately 454.4 g/mol. The structural configuration is significant for its biological interactions.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole compounds can inhibit cancer cell proliferation through various mechanisms.
- Antioxidant Properties : These compounds often exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some derivatives show potential in treating neurodegenerative diseases by inhibiting enzymes associated with Alzheimer's disease.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- A series of synthesized 1,2,4-oxadiazole derivatives were evaluated against various cancer cell lines. Notably, compounds exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 15.63 | Induces apoptosis |
5b | U-937 | 12.34 | Inhibits cell proliferation |
6a | A549 | 0.12 | HDAC inhibition |
Antioxidant Activity
The antioxidant capacity of oxadiazole derivatives has been assessed through various assays. Compounds containing hydroxyl groups showed enhanced radical scavenging activity.
- The DPPH assay indicated that certain oxadiazole derivatives possess significant antioxidant properties, which can be attributed to their ability to donate electrons and neutralize free radicals .
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been investigated in the context of Alzheimer's disease:
- Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in neurodegeneration. Some derivatives exhibited IC50 values lower than standard drugs used in Alzheimer's treatment .
Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
---|---|---|
1a | 47.25 | 129.7 |
3b | 140.02 | Not Tested |
Case Studies
- Anti-Alzheimer's Potential : A study synthesized several oxadiazole derivatives and evaluated their effects on AChE and BuChE inhibition. The most promising candidates demonstrated multi-targeted action against neurodegeneration .
- Cytotoxicity Assessments : In vitro cytotoxicity tests revealed that certain oxadiazole compounds are more effective than conventional chemotherapeutics like doxorubicin against specific cancer cell lines .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,4'-[1,4-phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can reduce experimental runs while identifying critical factors. Purification methods such as recrystallization (e.g., methanol as in oxadiazole derivatives or column chromatography for intermediates ) should be tested for scalability. Statistical validation via ANOVA can confirm significance of variables .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- FTIR to verify functional groups (e.g., NH₂ stretches at 3353–3422 cm⁻¹ ).
- ¹H/¹³C NMR to confirm aromatic protons and oxadiazole linkages.
- LC-MS (e.g., ESI m/z analysis ) for molecular weight validation.
- XRD for crystalline phase analysis, particularly if the compound is intended for materials applications .
Q. How can researchers assess the thermal stability of this compound for high-temperature applications?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmosphere to determine decomposition thresholds. Differential scanning calorimetry (DSC) can identify phase transitions. Compare results with structurally similar oxadiazole derivatives (e.g., 5-aryloxy-1,2,3-thiadiazoles ) to infer stability trends.
Advanced Research Questions
Q. What computational strategies are effective in predicting reaction pathways for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Reaction path search methods, as used by ICReDD, can identify energetically favorable pathways . Pair computational predictions with experimental validation (e.g., in situ IR monitoring) to refine mechanisms .
Q. How can discrepancies in reported toxicity data for aromatic diamine derivatives be addressed?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate toxicity contributions of specific substituents (e.g., oxadiazole vs. phenylenediamine moieties). Use in vitro assays (e.g., Ames test for mutagenicity) and cross-reference with existing 4,4'-methylenedianiline toxicity profiles . Apply multivariate regression to account for confounding variables like impurity levels .
Q. What methodologies are suitable for integrating this compound into advanced materials (e.g., membranes or polymers)?
- Methodological Answer : For membrane applications:
- Phase inversion techniques to embed the compound into polymer matrices (e.g., polyimide) .
- Evaluate separation efficiency via gas permeation tests (e.g., CO₂/N₂ selectivity).
- For polymers, copolymerize with monomers like acrylates, monitoring crosslinking via rheometry .
Q. How can researchers resolve contradictions in catalytic activity data during oxadiazole-based reactions?
- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., using microreactors for precise temperature/residence time control). Compare with computational simulations (e.g., transition state theory) to identify rate-limiting steps. Analyze side products via GC-MS to detect competing pathways .
Q. Data-Driven Research Design
Q. What statistical approaches are recommended for optimizing multi-step syntheses involving this compound?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between steps (e.g., coupling reactions vs. cyclization). Use Bayesian optimization for high-dimensional parameter spaces. Validate robustness via Monte Carlo simulations .
Q. How can machine learning enhance the discovery of novel derivatives with tailored properties?
Properties
CAS No. |
22915-83-9 |
---|---|
Molecular Formula |
C22H16N6O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[5-[4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C22H16N6O2/c23-17-9-5-15(6-10-17)21-27-25-19(29-21)13-1-2-14(4-3-13)20-26-28-22(30-20)16-7-11-18(24)12-8-16/h1-12H,23-24H2 |
InChI Key |
KTDQRWMCUQLISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C4=NN=C(O4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.